3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid
Description
3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid (molecular formula: C₇H₆ClNO₄S) is a pyridine derivative characterized by a chlorine atom at position 3 and a methanesulfonyl group (-SO₂CH₃) at position 4. Its monoisotopic mass is 234.97061 Da, and its InChIKey is YWVVSDPNGWZBJN-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-chloro-6-methylsulfonylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVVSDPNGWZBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(C=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid typically involves the chlorination of 6-methanesulfonylpyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring . Common reagents used in this synthesis include thionyl chloride (SOCl2) and chlorinating agents such as phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of different sulfoxide or sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides .
Scientific Research Applications
3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Functional Implications of Substituents
- Electron-Withdrawing vs. Electron-Donating Groups: The methanesulfonyl group in the target compound enhances acidity due to its strong electron-withdrawing nature, making it more reactive in deprotonation reactions compared to the methoxy analog . The hydroxyl group () increases solubility in aqueous media but may reduce stability under acidic conditions .
- Steric and Binding Effects: The methylphenylsulfanyl group () introduces steric bulk, which could hinder interactions in enzyme-binding pockets or catalytic sites .
Biological Activity
3-Chloro-6-methanesulfonylpyridine-2-carboxylic acid is a heterocyclic compound with notable biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula: C₇H₈ClNO₃S
- Molecular Weight: 239.67 g/mol
- CAS Number: [insert CAS number here]
The compound features a pyridine ring substituted with a chloro group, a methanesulfonyl group, and a carboxylic acid functional group. These structural elements contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its electrophilic nature, enhanced by the electron-withdrawing effects of the chloro and methanesulfonyl groups. This reactivity allows it to participate in nucleophilic attacks, making it a potential inhibitor for various biological targets.
Key Mechanisms:
- Electrophilic Attack: The compound acts as an electrophile, allowing it to react with nucleophiles in biological systems.
- Covalent Modification: Similar compounds have demonstrated the ability to covalently modify active site residues in target proteins, which is crucial for their inhibitory effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- The compound has shown promise as an antimicrobial agent against various pathogens, including bacteria and fungi. Its structural similarity to known antimicrobial agents suggests potential efficacy in treating infections.
- Anti-inflammatory Properties:
- Potential Anticancer Activity:
Case Study 1: Myocardial Inflammation
A study investigated the effects of this compound in a mouse model of myocardial infarction. The results showed:
- Reduced Inflammation: Significant decreases in neutrophil counts were observed in treated mice compared to controls.
- Improved Cardiac Function: Echocardiographic assessments indicated enhanced left ventricular ejection fraction and reduced end-systolic volume .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus by targeting specific enzymes involved in cell wall synthesis. The mechanism involved covalent modification of active site cysteine residues, leading to irreversible inhibition .
Data Table: Biological Activities Summary
Q & A
Basic Question
- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .
- Derivatization : Amide coupling via EDC/HOBt activates the carboxylic acid for conjugation with amines, generating libraries for SAR studies .
Advanced Research Question Q. How can computational tools enhance structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding modes to receptors (e.g., AutoDock Vina).
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
How should researchers address contradictions in reported synthetic yields or reaction outcomes?
Basic Question
- Reproducibility Checks : Verify solvent purity, catalyst sourcing (e.g., triethylamine vs. DMAP), and moisture control.
- Byproduct Analysis : Use GC-MS or preparative TLC to isolate and identify competing reaction pathways .
Advanced Research Question Q. What statistical approaches resolve discrepancies in kinetic data?
- Design of Experiments (DoE) : Multi-variable analysis (e.g., pH, temperature) identifies optimal conditions.
- Kinetic Modeling : Fitting data to first/second-order rate laws pinpoints rate-limiting steps .
What are the challenges in scaling up synthesis while maintaining purity?
Basic Question
- Purification Strategies : Recrystallization (e.g., from EtOH/H₂O) or column chromatography (silica gel, gradient elution).
- Process Monitoring : In-line FTIR tracks reaction completion, minimizing side products .
Advanced Research Question Q. How can continuous flow systems improve scalability?
- Microreactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation).
- Automated Quenching : Prevents degradation of acid-sensitive intermediates during workup .
What are the compound’s applications in material science or agrochemical research?
Basic Question
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺ or Pd⁰) in catalysis.
- Agrochemical Intermediates : Derivatives show herbicidal activity via ALS enzyme inhibition .
Advanced Research Question Q. How does the sulfonyl group influence photostability in agrochemical formulations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
